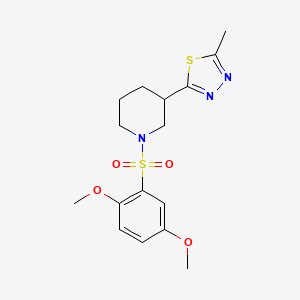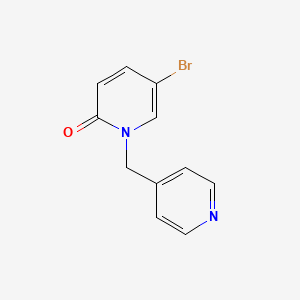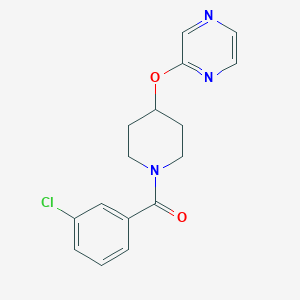![molecular formula C20H20Cl2FN3O2S B2367658 N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216677-01-8](/img/structure/B2367658.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride” is a chemical compound. It belongs to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds, containing a benzene ring fused to a thiazole ring . Thiazoles are five-membered rings containing sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by a five-membered ring containing sulfur and nitrogen atoms . Substituents at different positions on the thiazole ring can affect the therapeutic outcome of substituted thiazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined using spectroanalytical data (NMR, IR, and elemental) and physicochemical properties .
Aplicaciones Científicas De Investigación
- Benzothiazole derivatives, including this compound, have garnered attention as potential anticancer agents due to their unique structures and broad biological effects .
- Pseudomonas aeruginosa Quorum Sensing Inhibition : Docking studies indicate that certain benzothiazole derivatives, including this compound, bind effectively to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This property could be harnessed for antibacterial strategies.
- Dual Component Molecular Hybrid Antibacterial : In another study, a sulfonamide-based dual-component molecular hybrid containing a thiazole moiety demonstrated emergent antibacterial activity . Such hybrids could contribute to combating bacterial infections.
- Researchers have synthesized N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives. These compounds were screened for preliminary in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Anticancer Activity
Antibacterial Applications
In Vitro Antibacterial Screening
Mecanismo De Acción
The mechanism of action of similar benzothiazole derivatives involves inhibition of cyclooxygenase (COX), an enzyme involved in inflammation . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Direcciones Futuras
The future directions for research on benzothiazole derivatives could involve further exploration of their biological activities, such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Additionally, molecular docking studies could be used to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2S.ClH/c21-16-5-2-6-17-18(16)23-20(28-17)25(8-7-24-9-11-27-12-10-24)19(26)14-3-1-4-15(22)13-14;/h1-6,13H,7-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVANTTGFCVUQFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B2367588.png)

![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)




![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)